Glycine-13C2,15N,d2
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Overview
Description
Glycine-13C2,15N,d2 is a specially labeled form of glycine, an amino acid that plays a crucial role in various biological processes. This compound is isotopically labeled with carbon-13, nitrogen-15, and deuterium, making it valuable for scientific research, particularly in the fields of biochemistry and molecular biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine-13C2,15N,d2 involves the incorporation of isotopically labeled precursors. One common method is to start with labeled carbon dioxide (13CO2) and ammonia (15NH3), which are reacted to form labeled glycine. The deuterium atoms are introduced by using deuterated water (D2O) during the synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the isotopic purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Glycine-13C2,15N,d2 can undergo various chemical reactions, including:
Oxidation: Glycine can be oxidized to form glyoxylate and ammonia.
Reduction: It can be reduced to form serine.
Substitution: Glycine can participate in substitution reactions, particularly in peptide bond formation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Peptide bond formation typically involves reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS)
Major Products
Oxidation: Glyoxylate and ammonia.
Reduction: Serine.
Substitution: Peptides and proteins
Scientific Research Applications
Glycine-13C2,15N,d2 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various studies:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Utilized in pharmacokinetic studies to investigate drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes
Mechanism of Action
Glycine-13C2,15N,d2 functions similarly to natural glycine in biological systems. It acts as an inhibitory neurotransmitter in the central nervous system and as a co-agonist with glutamate at N-methyl-D-aspartic acid (NMDA) receptors. This interaction facilitates excitatory neurotransmission and plays a role in synaptic plasticity and memory formation .
Comparison with Similar Compounds
Similar Compounds
Glycine-13C2,15N: Labeled with carbon-13 and nitrogen-15 but not deuterium.
Glycine-15N,d2: Labeled with nitrogen-15 and deuterium but not carbon-13.
Glycine-13C2,d2: Labeled with carbon-13 and deuterium but not nitrogen-15
Uniqueness
Glycine-13C2,15N,d2 is unique due to its triple isotopic labeling, which provides enhanced sensitivity and specificity in analytical techniques. This makes it particularly valuable in complex studies where precise tracking of molecular interactions and pathways is required .
Properties
Molecular Formula |
C2H5NO2 |
---|---|
Molecular Weight |
80.058 g/mol |
IUPAC Name |
2-(15N)azanyl-2,2-dideuterioacetic acid |
InChI |
InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1+1D2,2+1,3+1 |
InChI Key |
DHMQDGOQFOQNFH-VKCSHUPISA-N |
Isomeric SMILES |
[2H][13C]([2H])([13C](=O)O)[15NH2] |
Canonical SMILES |
C(C(=O)O)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.